

Application Notes and Protocols: Guanidinylation of Aromatic Amines

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Compound of Interest

Compound Name: *N,N*-Dimethylamidino Urea

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Introduction

The introduction of a guanidinylyl moiety into molecular scaffolds is a pivotal strategy in medicinal chemistry and drug development. Guanidines, characterized by their strong basicity and ability to form multiple hydrogen bonds, are key pharmacophores in a plethora of biologically active compounds. While various reagents can be employed for the guanidinylation of amines, this document focuses on a robust and well-documented method analogous to the reaction of ***N,N*-Dimethylamidino Urea** with aromatic amines. Due to the limited specific literature on ***N,N*-Dimethylamidino Urea** as a guanidinylylating agent for aromatic amines, we present a detailed protocol using the closely related and extensively studied reagent, 1H-Pyrazole-1-carboxamidine hydrochloride. This reagent provides a reliable and versatile platform for the synthesis of N-arylguanidines, the core structures of many therapeutic agents.

These application notes provide detailed experimental protocols, quantitative data for reaction optimization, and an overview of the potential applications of the resulting N-arylguanidine derivatives in drug discovery.

Reaction Principle and Mechanism

The guanidinylation of aromatic amines with 1H-Pyrazole-1-carboxamidine hydrochloride proceeds via a nucleophilic substitution reaction. The aromatic amine acts as the nucleophile, attacking the electrophilic carbon atom of the carboxamidine. The pyrazole group serves as an

excellent leaving group, facilitating the formation of the stable guanidinium salt. The reaction is typically carried out in the presence of a base to deprotonate the amine and enhance its nucleophilicity.

Reaction Scheme

Caption: General reaction for the guanidinylation of an aromatic amine.

Experimental Protocols

Protocol 1: General Procedure for the Guanidinylation of Aromatic Amines

This protocol describes a general method for the synthesis of N-arylguanidinium salts using 1H-Pyrazole-1-carboxamidine hydrochloride.

Materials:

- Aromatic amine (e.g., aniline, substituted anilines)
- 1H-Pyrazole-1-carboxamidine hydrochloride
- Anhydrous N,N-Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Diethyl ether
- Argon or Nitrogen gas
- Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aromatic amine (1.0 eq).
- Dissolve the amine in anhydrous DMF (approximately 5-10 mL per mmol of amine).

- Add the base (DIPEA or TEA, 2.0 eq) to the solution and stir for 10 minutes at room temperature.
- Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq) to the reaction mixture in one portion.
- Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
- Precipitate the product by adding diethyl ether to the reaction mixture.
- Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the N-arylguanidinium salt.

Note: For less reactive aromatic amines (e.g., those with electron-withdrawing groups), higher temperatures and longer reaction times may be necessary.^{[1][2]}

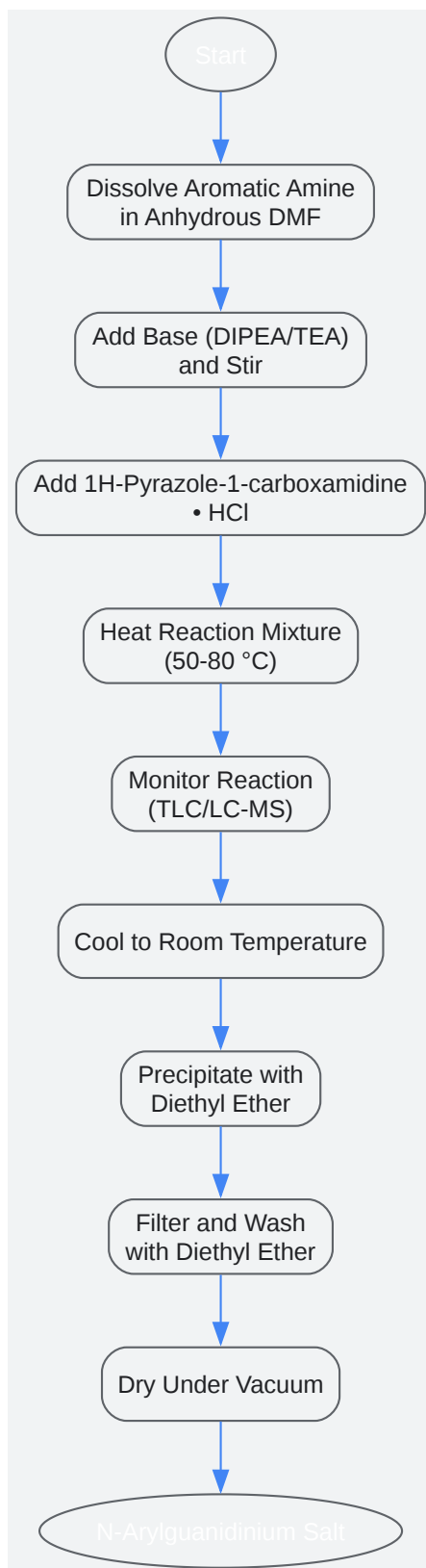
Data Presentation

The following table summarizes typical reaction conditions and yields for the guanidinylation of various aromatic amines based on literature data for analogous reactions.

Entry	Aromatic Amine	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Aniline	DIPEA	DMF	60	18	85-95	[3][4]
2	4-Methoxyaniline	TEA	Acetonitrile	Reflux	12	92	[1]
3	4-Chloroaniline	DIPEA	DMF	80	24	75	[3]
4	2-Aminopyridine	DIPEA	DMF	70	20	88	[4]

Mandatory Visualizations

Experimental Workflow

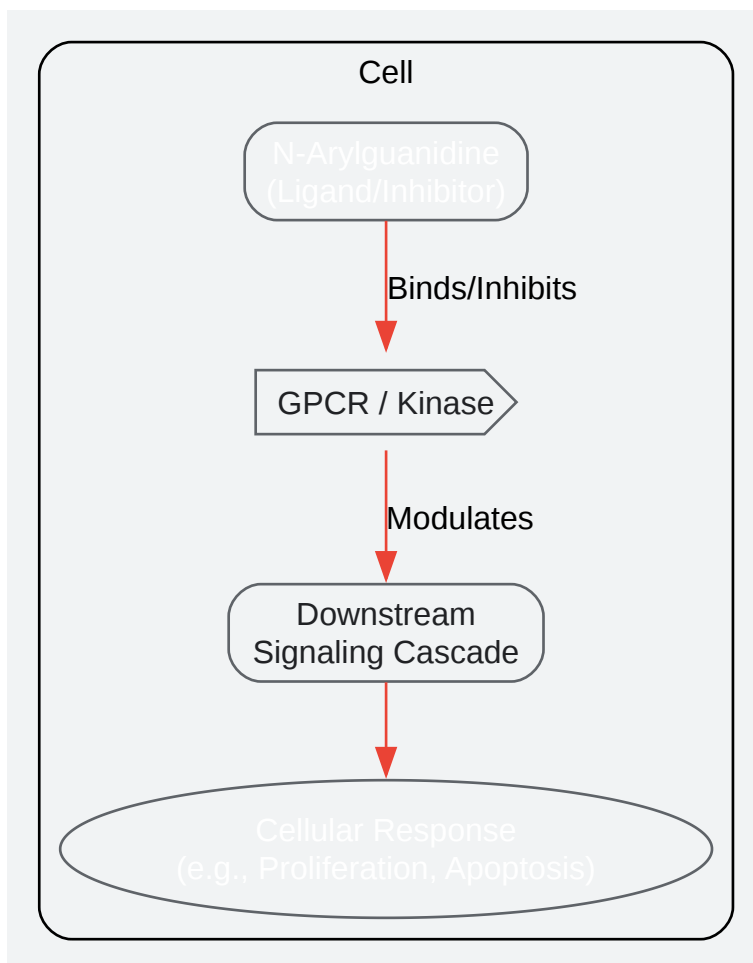


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Caption: Workflow for the synthesis of N-arylguanidinium salts.

Signaling Pathway Relevance

N-arylguanidines are prevalent in compounds targeting various signaling pathways. For instance, they are found in inhibitors of kinases and modulators of G-protein coupled receptors (GPCRs). The guanidinium group can mimic a protonated arginine side chain, enabling interactions with key residues in enzyme active sites or receptor binding pockets.



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